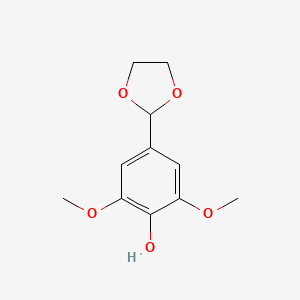
s-(4,5-Dihydro-1h-imidazol-2-yl) benzenecarbothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
s-(4,5-Dihydro-1h-imidazol-2-yl) benzenecarbothioate: is a chemical compound that features a unique structure combining an imidazole ring with a benzenecarbothioate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of s-(4,5-Dihydro-1h-imidazol-2-yl) benzenecarbothioate typically involves the cyclization of amido-nitriles in the presence of specific catalysts. One common method includes the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions: s-(4,5-Dihydro-1h-imidazol-2-yl) benzenecarbothioate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, altering its chemical properties.
Substitution: The compound can undergo substitution reactions, where different substituents replace the existing groups on the imidazole or benzenecarbothioate moieties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Wissenschaftliche Forschungsanwendungen
s-(4,5-Dihydro-1h-imidazol-2-yl) benzenecarbothioate has several scientific research applications:
Wirkmechanismus
The mechanism of action of s-(4,5-Dihydro-1h-imidazol-2-yl) benzenecarbothioate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting enzymatic activities and biochemical pathways . The benzenecarbothioate group can undergo various chemical transformations, influencing the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
2-(4,5-Dihydro-1H-imidazol-2-yl)phenol: This compound shares the imidazole ring but has a phenol group instead of a benzenecarbothioate group.
1,4-Bis(4,5-dihydro-1H-imidazol-2-yl)benzene: This compound features two imidazole rings attached to a benzene core.
Uniqueness: s-(4,5-Dihydro-1h-imidazol-2-yl) benzenecarbothioate is unique due to the presence of both the imidazole ring and the benzenecarbothioate group, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
53624-70-7 |
|---|---|
Molekularformel |
C10H10N2OS |
Molekulargewicht |
206.27 g/mol |
IUPAC-Name |
S-(4,5-dihydro-1H-imidazol-2-yl) benzenecarbothioate |
InChI |
InChI=1S/C10H10N2OS/c13-9(8-4-2-1-3-5-8)14-10-11-6-7-12-10/h1-5H,6-7H2,(H,11,12) |
InChI-Schlüssel |
CYAXHZOXNUFVSM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN=C(N1)SC(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


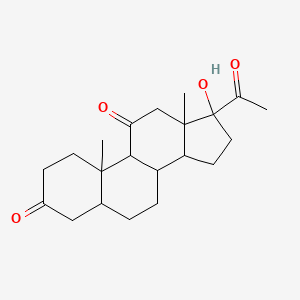
![4-[(1-Phenylpropan-2-yl)(propyl)amino]butyl 3,4,5-triethoxybenzoate](/img/structure/B14009261.png)


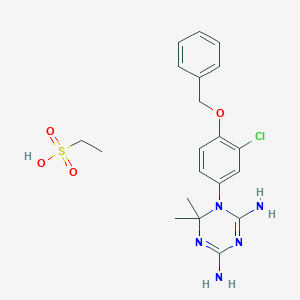

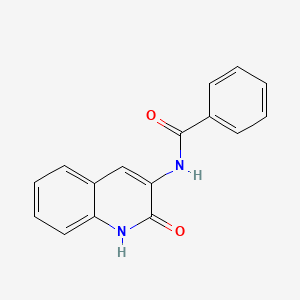
amino}benzoate](/img/structure/B14009292.png)

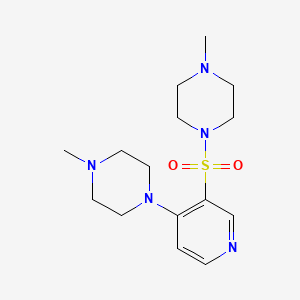
![N-[4,5-Dihydroxy-6-hydroxymethyl-2-(naphthalen-2-yloxy)-tetrahydro-pyran-3-yl]-acetamide](/img/structure/B14009316.png)
![N-[(2-Imino-4-methyl-1,3-thiazol-5-ylidene)amino]-2,6-dimethyl-aniline](/img/structure/B14009323.png)
